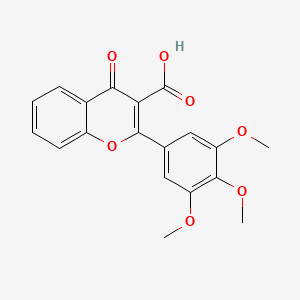
4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromene-3-carboxylic acid
描述
4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromene-3-carboxylic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with appropriate precursors under controlled conditions. The reaction often requires catalysts and specific temperature settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to produce the compound on a commercial scale .
化学反应分析
Types of Reactions
4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions, especially electrophilic aromatic substitution, are common due to the presence of methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature controls .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
科学研究应用
4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies on its molecular interactions are ongoing to fully understand its mechanism .
相似化合物的比较
Similar Compounds
4-Oxo-2-thioxo-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-3-yl-acetic acid: Known for its proteomics research applications.
3-[4-Oxo-2-thioxo-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-3-yl]-propionic acid: Another compound with similar structural features and research applications.
Uniqueness
4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromene-3-carboxylic acid stands out due to its specific benzopyran structure, which imparts unique chemical and biological properties.
属性
CAS 编号 |
119563-94-9 |
|---|---|
分子式 |
C19H16O7 |
分子量 |
356.3 g/mol |
IUPAC 名称 |
4-oxo-2-(3,4,5-trimethoxyphenyl)chromene-3-carboxylic acid |
InChI |
InChI=1S/C19H16O7/c1-23-13-8-10(9-14(24-2)18(13)25-3)17-15(19(21)22)16(20)11-6-4-5-7-12(11)26-17/h4-9H,1-3H3,(H,21,22) |
InChI 键 |
YCSNHAFEDLDNJW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=CC=CC=C3O2)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
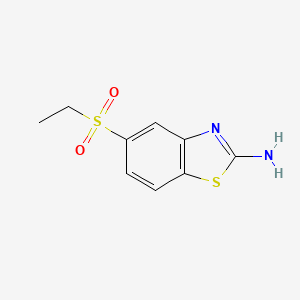
![Phenyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone](/img/structure/B8661704.png)
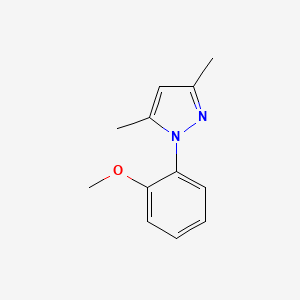

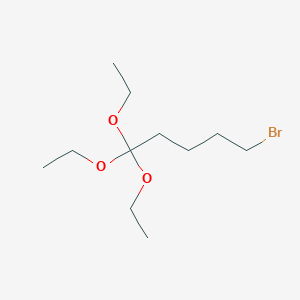
![3-[(1-Methylcycloheptyl)amino]propane-1-sulfonic acid](/img/structure/B8661732.png)
![Ethyl 2-(cyclopropanecarboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B8661738.png)
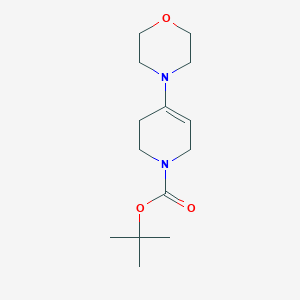
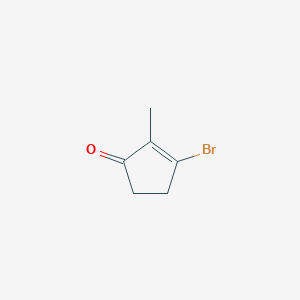


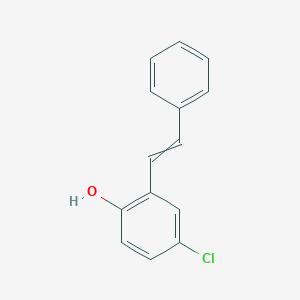
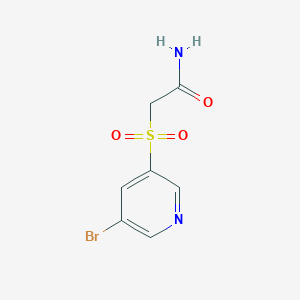
![3-Bromo-2-methyl-5-[3-(trifluoromethyl)phenyl]thiophene](/img/structure/B8661781.png)
